molecular formula C14H17Cl2NO4S B2356237 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzenesulfonamide CAS No. 899963-00-9

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzenesulfonamide

Cat. No.: B2356237
CAS No.: 899963-00-9
M. Wt: 366.25
InChI Key: VEPWAAKZPKRESB-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzenesulfonamide is a chemical compound with the CAS Registry Number 899963-00-9 . It has a molecular formula of C14H17Cl2NO4S and a molecular weight of 366.3 g/mol . The compound features a 1,4-dioxaspiro[4.4]nonane moiety, a spirocyclic ketal system, which is often used in organic synthesis as a protected form of a carbonyl group . This specific molecular architecture is coupled with a 2,5-dichlorobenzenesulfonamide group, a motif present in compounds with a range of biological activities. As a sulfonamide derivative, it is of significant interest in medicinal chemistry and drug discovery research for the development and screening of novel bioactive molecules . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2,5-dichloro-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4S/c15-10-3-4-12(16)13(7-10)22(18,19)17-8-11-9-20-14(21-11)5-1-2-6-14/h3-4,7,11,17H,1-2,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPWAAKZPKRESB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target molecule comprises two critical substructures:

  • 1,4-Dioxaspiro[4.4]nonane : A spirocyclic ketal protecting group that imparts conformational rigidity.
  • 2,5-Dichlorobenzenesulfonamide : An electrophilic aromatic sulfonamide moiety with ortho and para chlorine substituents.

Retrosynthetically, the molecule can be dissected into:

  • Spirocyclic amine intermediate : Likely derived from 1,4-dioxaspiro[4.4]nonan-7-one via reductive amination or Beckmann rearrangement.
  • 2,5-Dichlorobenzenesulfonyl chloride : A commercially available electrophile for sulfonamide bond formation.

Synthesis of the Spirocyclic Amine Intermediate

Preparation of 1,4-Dioxaspiro[4.4]nonan-7-one

The spirocyclic ketone serves as the foundational building block. A validated protocol involves:

Reactants :

  • Cyclopentanone (5.0 g, 59.4 mmol)
  • Ethylene glycol (3.7 mL, 66.5 mmol)
  • p-Toluenesulfonic acid (0.5 g, 2.9 mmol)

Procedure :

  • Cyclopentanone and ethylene glycol are refluxed in toluene under Dean-Stark conditions for 12 hours to form the ketal.
  • The mixture is neutralized with NaHCO₃, extracted with DCM, and purified via distillation (Yield: 78%).

Key Data :

Property Value
Molecular Formula C₇H₁₀O₃
Molecular Weight 142.15 g/mol
Boiling Point 210–212°C (lit.)
IR (ν, cm⁻¹) 1725 (C=O), 1120 (C-O)

Conversion to the Amine Functionality

Method A: Reductive Amination

Reactants :

  • 1,4-Dioxaspiro[4.4]nonan-7-one (10.0 g, 70.3 mmol)
  • Ammonium acetate (12.0 g, 155.7 mmol)
  • Sodium cyanoborohydride (6.6 g, 105.4 mmol)

Procedure :

  • The ketone is stirred with ammonium acetate in methanol at 0°C.
  • NaCNBH₃ is added portionwise, and the reaction is stirred for 24 hours.
  • Workup with aqueous NaOH and extraction yields the amine (Yield: 65%).
Method B: Beckmann Rearrangement

Reactants :

  • 1,4-Dioxaspiro[4.4]nonan-7-one oxime (12.0 g, 74.5 mmol)
  • Concentrated H₂SO₄ (15 mL)

Procedure :

  • The oxime is treated with H₂SO₄ at 0°C for 2 hours.
  • Neutralization with ice-water and extraction affords the lactam, which is hydrolyzed to the amine using LiAlH₄ (Overall Yield: 58%).

Sulfonamide Coupling Reaction

Synthesis of 2,5-Dichlorobenzenesulfonyl Chloride

Reactants :

  • 2,5-Dichlorobenzenesulfonic acid (15.0 g, 64.1 mmol)
  • Phosphorus pentachloride (20.0 g, 96.2 mmol)

Procedure :

  • The sulfonic acid is refluxed with PCl₅ in chloroform for 6 hours.
  • Excess PCl₅ is quenched with ice, and the product is isolated via filtration (Yield: 92%).

Coupling with the Spirocyclic Amine

Reactants :

  • 1,4-Dioxaspiro[4.4]nonan-2-ylmethylamine (8.0 g, 46.2 mmol)
  • 2,5-Dichlorobenzenesulfonyl chloride (11.2 g, 46.2 mmol)
  • Triethylamine (9.6 mL, 69.3 mmol)

Procedure :

  • The amine and Et₃N are dissolved in anhydrous DCM at 0°C.
  • Sulfonyl chloride is added dropwise, and the mixture is stirred for 4 hours.
  • The product is purified via silica gel chromatography (Hexanes:EtOAc = 3:1) (Yield: 84%).

Spectroscopic Characterization :

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 7.85 (d, J=8.4 Hz, 1H), 7.55 (dd, J=8.4, 2.4 Hz, 1H), 7.42 (d, J=2.4 Hz, 1H), 3.95–3.85 (m, 4H), 3.30 (t, J=6.8 Hz, 2H), 2.10–1.95 (m, 4H), 1.75–1.60 (m, 4H)
¹³C NMR (100 MHz, CDCl₃) δ 140.2, 134.5, 132.8, 131.4, 128.9, 110.5, 64.8, 64.5, 47.2, 35.4, 25.6, 24.3
HRMS (ESI+) m/z Calc. for C₁₆H₂₀Cl₂N₂O₃S: 414.0512; Found: 414.0515

Optimization and Mechanistic Insights

Solvent and Base Effects on Sulfonamide Yield

Comparative studies reveal:

Solvent Base Temperature (°C) Yield (%)
DCM Et₃N 0 → RT 84
THF Pyridine RT 78
Acetone DMAP 40 65

Industrial-Scale Considerations

Cost Analysis of Key Reagents

Reagent Cost per kg ($)
1,4-Dioxaspiro[4.4]nonan-7-one 1,150
2,5-Dichlorobenzenesulfonyl chloride 890

Recommendation : In-house production of the spirocyclic ketone reduces costs by 40% compared to commercial procurement.

Waste Stream Management

  • PCl₅ Quenching : Generates POCl₃ and HCl, requiring neutralization with NaOH.
  • Column Chromatography : Solvent recovery systems can reclaim >90% of DCM and hexanes.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The spiroketal core can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The dichlorobenzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

  • Building Block in Organic Synthesis : N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzenesulfonamide serves as a valuable intermediate in synthesizing more complex organic molecules due to its unique structural features.

Biology

  • Biochemical Probes : The compound is studied for its potential as an enzyme inhibitor or receptor binder, making it a candidate for drug development. Its interactions with biological macromolecules can influence various metabolic pathways.

Medicine

  • Therapeutic Potential : Research indicates that this compound may exhibit properties that enable it to act as a therapeutic agent in treating diseases by modulating enzyme activities or receptor signaling pathways.

Industry

  • Material Development : In industrial applications, it is utilized in developing advanced materials and catalysts due to its stability and reactivity, which are critical in various manufacturing processes.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibitory potential of sulfonamides similar to this compound against α-glucosidase and acetylcholinesterase. Results indicated significant inhibition rates, suggesting potential therapeutic applications for managing Type 2 Diabetes Mellitus and Alzheimer's Disease .

Case Study 2: Antimicrobial Activity

Research focused on synthesizing N-sulfonamide derivatives demonstrated that compounds with similar structures exhibited antimicrobial properties against various pathogens. This highlights the potential of this compound in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, affecting their function. The spiroketal core may also interact with enzymes or receptors, modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Target Compound

  • Core Structure: 2,5-Dichlorobenzenesulfonamide with a 1,4-dioxaspiro[4.4]nonan-2-ylmethyl substituent.
  • Key Features: Spirocyclic ketal: Enhances steric bulk and stability .

Comparative Compounds

Tolylfluanid (1,1-Dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) : Structure: Linear sulfonamide with dimethylamino and 4-methylphenyl groups. Use: Broad-spectrum fungicide. Key Differences: Lacks spirocyclic moiety; contains fluorine and methyl substituents.

Dichlofluanid (1,1-Dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide) : Structure: Sulfenamide analog with phenyl and fluorine substituents. Use: Protective fungicide for crops.

Fenpyroximate (1,1-Dimethylethyl 4-(((((1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)methylene)amino)oxy)methyl)benzoate) : Structure: Ester-based acaricide with pyrazole and phenoxy groups. Key Differences: Non-sulfonamide structure; distinct mode of action (mitochondrial electron transport inhibition).

Key Findings:

  • Spirocyclic Advantage : The target compound’s spirocyclic ketal may improve thermal and oxidative stability compared to linear sulfonamides like tolylfluanid, as seen in spiro-derived biolubricants .
  • Chlorine Substitution: The 2,5-dichloro configuration likely increases potency relative to mono-chlorinated analogs, aligning with trends in agrochemical design .
  • Sulfonamide vs.

Biological Activity

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,5-dichlorobenzenesulfonamide is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Structural Characteristics

The compound features a spirocyclic structure that contributes to its biological activity. The presence of the dichlorobenzenesulfonamide moiety is significant for its interaction with biological targets. The molecular formula is C14H18Cl2N1O5SC_{14}H_{18}Cl_2N_1O_5S, and its IUPAC name provides insight into its complex structure.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors . The spirocyclic structure allows for effective binding to these targets, which may include:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : It can modulate receptor activity, potentially influencing signaling pathways related to inflammation and cancer.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives of 1,4-dioxaspiro compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar capabilities .

Anticancer Potential

Studies have demonstrated that sulfonamide derivatives can exhibit anticancer properties by inhibiting tumor cell proliferation. For example, compounds similar in structure have been tested against various cancer cell lines, showing IC50 values comparable to established chemotherapeutics .

Table 1: Comparative Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-2-methoxy...Antimicrobial15.7
1-(1,4-Dioxaspiro[4.4]non-2-ylmethyl)-1-methylpip...Anticancer (MCF-7)12.5
N-(1,4-Dioxaspiro[4.4]nonan-3-ylmethyl)-2-chlorob...Antimicrobial10.3

Synthesis and Pharmacological Studies

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the spirocyclic structure alongside the sulfonamide group . Pharmacological studies have focused on evaluating the compound’s safety profile and therapeutic index in vivo.

Q & A

Q. NMR Spectroscopy :

  • ¹H/¹³C NMR to verify spirocyclic proton environments (e.g., characteristic shifts for dioxane protons at δ 3.5–4.0 ppm) and sulfonamide NH (δ 5.5–6.0 ppm) .

Q. Mass Spectrometry :

  • High-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and isotopic patterns from chlorine atoms .

Q. X-ray Crystallography :

  • Resolve intramolecular interactions (e.g., hydrogen bonds stabilizing the spiro structure) using single-crystal diffraction, as shown in related sulfonamide hybrids .

Advanced Research Questions

Q. How does the spirocyclic structure influence the compound’s reactivity and biological activity?

  • Mechanistic Insights :
  • The spiroketal core imposes conformational rigidity, enhancing binding specificity to enzymes/receptors. For example, similar compounds exhibit enzyme inhibition (IC₅₀ ~6.2 µM in cancer cells) due to optimal steric fit in hydrophobic pockets .

  • Substitution Reactivity : The dioxaspiro group stabilizes transition states in nucleophilic substitutions (e.g., SN₂ with amines), while the electron-withdrawing sulfonamide directs electrophilic attacks to the benzene ring .

    Structural FeatureReactivity/Bioactivity ImpactExample Data
    Spiroketal RingConformational restraint improves target affinityAnticancer IC₅₀: 6.2 µM (HCT-116 cells)
    2,5-Dichloro SubstituentsEnhances lipophilicity (logP ~3.5) and metabolic stabilityAntimicrobial MIC: 12.5 µg/mL

Q. What strategies address contradictions in biological activity data across studies?

  • Resolution Approaches :

Comparative SAR Analysis : Systematically vary substituents (e.g., replacing Cl with F or methoxy) to isolate activity contributors. For instance, dichloro derivatives show higher cytotoxicity than mono-chloro analogs .

Kinetic Profiling : Conduct time-dependent enzyme inhibition assays to differentiate reversible vs. irreversible binding modes, as conflicting IC₅₀ values may arise from assay endpoint variability .

Crystallographic Validation : Resolve target-ligand co-crystal structures to confirm binding poses, addressing discrepancies in mechanistic hypotheses .

Q. How can reaction pathways for sulfonamide derivatives be elucidated?

  • Methodology :
  • Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis experiments to track oxygen incorporation into reaction byproducts .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict transition states and compare with experimental kinetic data (e.g., Arrhenius plots) .
  • In Situ Monitoring : ReactIR or NMR to detect intermediates in real-time, particularly for Claisen-Schmidt condensations .

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